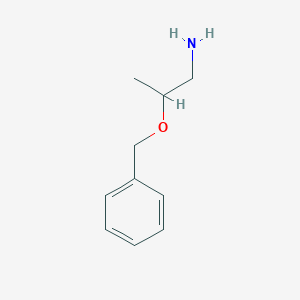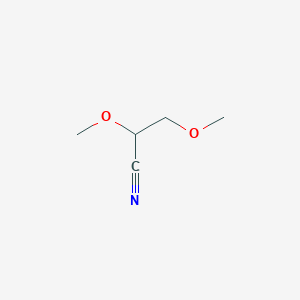
3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
概要
説明
3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives can interact with a variety of biological targets . For instance, some 1,2,4-triazole derivatives have been found to exhibit promising anticancer activity .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with a variety of biological targets and affect multiple biochemical pathways .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics .
Result of Action
Some 1,2,4-triazole derivatives have been found to exhibit promising anticancer activity .
生化学分析
Biochemical Properties
3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in the compound can form hydrogen bonds and coordinate with metal ions, which facilitates its interaction with enzymes and proteins. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to the inhibition or activation of the enzymes, thereby affecting the metabolic pathways in which they are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which are essential cofactors for many enzymes . This binding can lead to the inhibition or activation of the enzymes, thereby modulating their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. In in vitro and in vivo studies, long-term exposure to the compound has been shown to affect cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At high doses, the compound can induce toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites in these organs. Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also affect the metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit the activity of enzymes involved in the biosynthesis of cholesterol and other lipids, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound in specific tissues can influence its biochemical effects and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of the compound in these compartments can affect its interaction with biomolecules and its overall biochemical effects. For example, the accumulation of the compound in the mitochondria can influence mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. One common method involves the alkylation of 3-methyl-1H-1,2,4-triazole. Initial synthetic routes faced challenges such as poor regioselectivity and low yield, but these issues have been addressed in second-generation approaches . Key concepts for improving regioselectivity include the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable routes that can be demonstrated on a scale greater than 100 grams . These methods focus on optimizing yield and purity while minimizing the need for extensive purification steps such as column chromatography.
化学反応の分析
Types of Reactions
3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another triazole compound with similar applications in pharmaceuticals and agrochemicals.
1,3-Imidazole: A heterocyclic compound with notable biological activities.
1,3-Thiazole: Known for its applications in medicinal chemistry.
Uniqueness
3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes .
特性
IUPAC Name |
3-methyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(2)7(11)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLJVBPQTOVWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CN1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337049 | |
| Record name | 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64922-02-7 | |
| Record name | 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















